molecular formula C11H18N2O4 B13686060 Ethyl 2-(Boc-amino)-3-cyanopropanoate

Ethyl 2-(Boc-amino)-3-cyanopropanoate

Cat. No.: B13686060
M. Wt: 242.27 g/mol
InChI Key: CECAWBJDDMXAGC-UHFFFAOYSA-N
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Description

Ethyl 2-(Boc-amino)-3-cyanopropanoate is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes. This compound is particularly useful in the synthesis of peptides and other complex molecules due to its stability and reactivity under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(Boc-amino)-3-cyanopropanoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-amino-3-cyanopropanoate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(Boc-amino)-3-cyanopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(Boc-amino)-3-cyanopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(Boc-amino)-3-cyanopropanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from undesired reactions, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Ethyl 2-(Boc-amino)-3-cyanopropanoate can be compared with other Boc-protected amino acid derivatives such as:

    Ethyl 2-(Boc-amino)-3-phenylpropanoate: Similar structure but with a phenyl group instead of a nitrile group.

    Ethyl 2-(Boc-amino)-3-hydroxypropanoate: Contains a hydroxyl group instead of a nitrile group.

    Ethyl 2-(Boc-amino)-3-methylpropanoate: Features a methyl group instead of a nitrile group.

The uniqueness of this compound lies in its nitrile group, which provides additional reactivity and versatility in synthetic applications .

Properties

IUPAC Name

ethyl 3-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-5-16-9(14)8(6-7-12)13-10(15)17-11(2,3)4/h8H,5-6H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECAWBJDDMXAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC#N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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